

Cyclohexasulfur: A Deep Dive into its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexasulfur (S_6), a fascinating allotrope of sulfur, holds a unique place in the history of chemistry. First synthesized in the late 19th century, its distinct six-membered ring structure and orange-red crystalline form have intrigued scientists for over a century. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **cyclohexasulfur**, tailored for an audience of researchers and professionals in the chemical and pharmaceutical sciences.

Historical Discovery

Cyclohexasulfur was first prepared by M. R. Engel in 1891.^[1] His pioneering work involved the reaction of concentrated hydrochloric acid with a concentrated aqueous solution of sodium thiosulfate at a controlled temperature of 0-10 °C. The resulting **cyclohexasulfur** was then extracted using toluene or benzene.^[1] This allotrope is also known by several other names, including ρ -sulfur, ϵ -sulfur, Engel's sulfur, and Aten's sulfur.

Synthesis of Cyclohexasulfur

Two primary methods have been established for the synthesis of **cyclohexasulfur**.

Experimental Protocols

1. Engel's Original Synthesis (1891)

While the full, detailed protocol from Engel's original 1891 publication in *Comptes rendus de l'Académie des sciences* is not readily available in modern databases, historical accounts describe the procedure as follows:

- Reactants: Concentrated hydrochloric acid and a concentrated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- Procedure:
 - The sodium thiosulfate solution is cooled to 0-10 °C in an ice bath.
 - Concentrated hydrochloric acid is slowly added to the cooled thiosulfate solution with constant stirring. The reaction produces a mixture of sulfur allotropes, including **cyclohexasulfur**.
 - The resulting mixture is then extracted with an organic solvent such as toluene or benzene. **Cyclohexasulfur** is soluble in these solvents, allowing for its separation from other sulfur forms and the aqueous phase.
 - Evaporation of the solvent yields the orange-red crystals of **cyclohexasulfur**.

2. Reaction of Polysulfanes with Sulfur Monochloride

A more general and often higher-yielding method for the preparation of **cyclohexasulfur** involves the reaction of a polysulfane with sulfur monochloride. A specific example is the reaction of tetrasulfane (H_2S_4) with dichlorodisulfane (S_2Cl_2).

- Reactants: Tetrasulfane (H_2S_4) and Dichlorodisulfane (S_2Cl_2).
- Procedure:
 - The reaction is typically carried out in a dilute solution of a non-polar solvent, such as diethyl ether, to control the reaction rate and minimize side reactions.
 - Equimolar amounts of tetrasulfane and dichlorodisulfane are slowly mixed at low temperatures.

- The reaction proceeds via the following stoichiometry: $\text{H}_2\text{S}_4 + \text{S}_2\text{Cl}_2 \rightarrow \text{cyclo-S}_6 + 2 \text{HCl}$
- The hydrogen chloride gas evolved is typically removed by a stream of inert gas or by performing the reaction under reduced pressure.
- The cyclo**hexasulfur** product can be isolated by crystallization from the reaction mixture upon cooling or by careful removal of the solvent.

Physicochemical Properties of Cyclohexasulfur

Cyclo**hexasulfur** is an orange-red crystalline solid with a rhombohedral crystal structure. It is notable for its chair conformation, similar to that of cyclohexane.

Quantitative Data

The following tables summarize the key quantitative data for cyclo**hexasulfur**.

Table 1: Crystallographic Data for Cyclo**hexasulfur**

Property	Value
Crystal System	Rhombohedral
Space Group	R-3
Unit Cell Parameters (a)	10.85 Å
Unit Cell Parameters (c)	4.50 Å
S-S Bond Length	2.06 Å
S-S-S Bond Angle	103°
S-S-S-S Torsional Angle	74°

Data sourced from the Crystallography Open Database.

Table 2: Spectroscopic Data for Cyclo**hexasulfur**

Spectroscopic Technique	Wavenumber (cm ⁻¹)	Assignment
Raman	Data unavailable	Data unavailable
Infrared (IR)	Data unavailable	Data unavailable

Detailed experimental vibrational spectra with peak assignments for cyclohexasulfur are not readily available in the searched literature. Further specialized research would be required to populate this table.

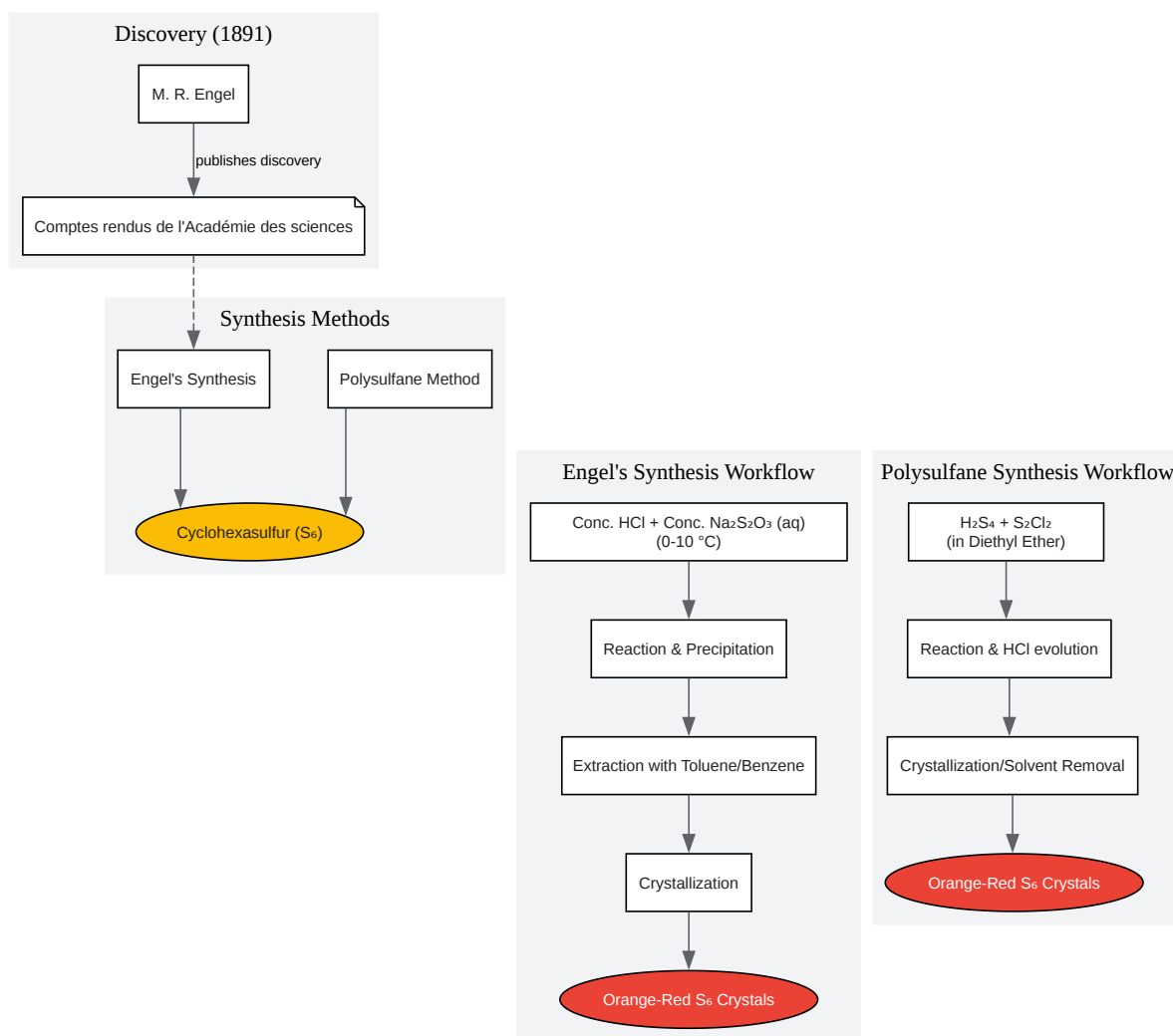
Table 3: Thermodynamic Properties of Cyclohexasulfur

Property	Value
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Data unavailable
Standard Molar Entropy (S°)	Data unavailable

Specific, experimentally determined thermodynamic data for the cyclohexasulfur allotrope are not well-documented in publicly accessible databases. The available data primarily focuses on the more stable S₈ allotrope or gaseous sulfur species.

Visualizations

Logical Relationships and Workflows



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Caption: Logical flow from the discovery of cyclohexasulfur to its synthesis methods.

Caption: 2D representation of the chair conformation of the cyclohexasulfur molecule.

Conclusion

Cyclohexasulfur remains a significant allotrope of sulfur, both from a historical perspective and for its unique structural properties. While its initial discovery and synthesis methods are well-documented in a historical context, a comprehensive modern characterization, particularly regarding its detailed spectroscopic and thermodynamic properties, appears to be less prevalent in readily accessible literature. This guide provides a consolidated overview of the existing knowledge and highlights areas where further research could provide valuable insights for the scientific community. The detailed experimental protocols and tabulated quantitative data serve as a foundational resource for researchers interested in the chemistry of sulfur and its allotropes.

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References

- 1. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclohexasulfur: A Deep Dive into its Discovery, Synthesis, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3047346#discovery-and-history-of-cyclohexasulfur>]

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